3-Bromo-5-chloro-4-ethoxyaniline

Description

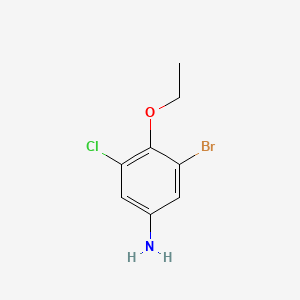

Chemical Name: 3-Bromo-5-chloro-4-ethoxyaniline CAS Number: 1255574-73-2 Molecular Formula: C₈H₈BrClNO Molecular Weight: ~265.51 g/mol (calculated) Structural Features: This compound is a halogenated aniline derivative with bromo (Br) and chloro (Cl) substituents at positions 3 and 5, respectively, and an ethoxy (-OCH₂CH₃) group at position 2. Its primary applications lie in pharmaceutical intermediates and organic synthesis, particularly in coupling reactions and as a building block for heterocyclic compounds .

Properties

IUPAC Name |

3-bromo-5-chloro-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMMOOOPQRQWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682166 | |

| Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-73-2 | |

| Record name | Benzenamine, 3-bromo-5-chloro-4-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-ethoxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-ethoxyaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-ethoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Bromo-5-chloro-4-ethoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues in the 3-Halo-5-alkoxyaniline Family

The synthesis of 3-halo-5-alkoxyanilines is well-documented, with variations in halo (Br, Cl, I) and alkoxy (ethoxy, methoxy, isopropoxy) groups. Key examples include:

Key Differences :

- Substituent Effects: The presence of both Br and Cl in this compound enhances its electrophilicity compared to mono-halogenated analogues, making it more reactive in Suzuki-Miyaura cross-coupling reactions .

- Alkoxy Group Influence : Ethoxy groups (vs. methoxy or isopropoxy) balance solubility in polar solvents and steric bulk, favoring applications in drug design .

Positional Isomers and Halogen Variations

Positional isomerism significantly alters reactivity and applications:

Key Insight : The 3-bromo-5-chloro-4-ethoxy configuration in the target compound allows for regioselective functionalization at position 4, a critical feature in synthesizing asymmetrical triazine derivatives .

Functional Group Variations

Replacing ethoxy with other groups alters physicochemical properties:

Comparison :

- Electron-Withdrawing Groups : The trifluoromethoxy group in 3-bromo-4-(trifluoromethoxy)aniline increases resistance to oxidative degradation compared to ethoxy .

- Halogen Diversity : The target compound’s dual Br/Cl system offers versatile cross-coupling pathways, whereas the fluoro substituent in 3-chloro-4-ethoxy-5-fluoroaniline is preferred for hydrogen-bonding interactions in target proteins .

Biological Activity

3-Bromo-5-chloro-4-ethoxyaniline is an organic compound belonging to the aniline family, characterized by its halogenated and ethoxy-substituted structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : CHBrClNO

- Molecular Weight : 250.52 g/mol

- Boiling Point : Approximately 328.8 °C

- Density : 1.562 g/cm³

The synthesis of this compound typically involves the halogenation of aniline derivatives, specifically through bromination and chlorination processes. The compound can undergo various reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the introduction of different functional groups that may enhance its biological activity .

The mechanism of action primarily involves interaction with specific molecular targets, acting as an enzyme inhibitor or modulator within various biochemical pathways. This property is crucial for its applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Bacillus subtilis | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Xanthomonas campestris | Moderate inhibition |

The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated in several cancer cell lines, demonstrating potential cytotoxic effects:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.034 |

| MDA-MB-231 (Triple Negative Breast Cancer) | 0.043 |

| Hs578T | 0.0686 |

These results indicate that the compound can inhibit cell proliferation effectively, particularly in breast cancer models .

Case Studies

- Study on Antiproliferative Effects : A study published in MDPI examined the antiproliferative activity of various halogenated anilines, including this compound. The findings suggested that this compound could induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis .

- DNA Cleavage Studies : Another research article explored the compound's ability to cleave plasmid DNA (pBR322), indicating its potential as a chemotherapeutic agent through mechanisms involving DNA intercalation and cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.